1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
Description
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a piperidine scaffold substituted with a pyridin-4-yl group at the 1-position and an o-tolyl group at the 3-position of the urea moiety. Urea derivatives with piperidine cores are frequently explored for their ability to modulate enzyme activity or receptor interactions due to their hydrogen-bonding capacity and conformational flexibility .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-4-2-3-5-18(15)22-19(24)21-14-16-8-12-23(13-9-16)17-6-10-20-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXEXKGDDJQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using flow microreactor systems for better control and efficiency .
Chemical Reactions Analysis
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
- Pyridine vs. Heterocyclic Substituents : The pyridin-4-yl group in the target compound may enhance hydrogen-bonding interactions compared to tetrahydrofuran () or pyrimidine (). Pyridine’s aromaticity and basicity could influence receptor binding .
- Trifluoromethyl Groups : Compounds like 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea () exhibit increased lipophilicity and metabolic stability due to the CF₃ group, a common strategy in drug design .
- Synthetic Complexity : highlights urea derivatives with adamantyl and coumarin-acetyl groups (e.g., ACPU) synthesized in moderate yields (51–66%), suggesting that bulky substituents may reduce reaction efficiency .
Biological Activity
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyridine ring, piperidine moiety, and an o-tolyl group linked via a urea functional group. The synthesis typically involves multi-step organic reactions, starting from the formation of piperidine intermediates and culminating in the urea linkage formation. Common synthetic routes include palladium-catalyzed cross-coupling methods and nucleophilic substitutions under controlled conditions .
This compound has been shown to interact with various molecular targets, such as enzymes and receptors. Its mechanism involves modulating the activity of these targets through binding, which can trigger biochemical cascades leading to therapeutic effects. The presence of the thiophene ring in similar compounds enhances their binding affinity and biological activity .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain piperidine derivatives show effective inhibition of bacterial growth, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural analogs have been explored for anticancer properties . Some studies highlight its ability to induce apoptosis in cancer cells through specific signaling pathways. For example, compounds with similar piperidine structures have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
Metabolic Effects
Recent investigations into the metabolic effects of related compounds suggest potential benefits in managing metabolic disorders. Non-selective α-adrenoceptor antagonists derived from similar structures have shown promise in improving lipid profiles and reducing hyperglycemia without significantly affecting blood pressure . This suggests that this compound could be beneficial for patients with metabolic syndrome.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to this compound. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, with certain substitutions enhancing potency against resistant strains .
Study 2: Anticancer Activity
In another study focusing on the anticancer effects of pyridine-based ureas, researchers found that specific derivatives exhibited cytotoxic effects on breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further drug development targeting cancer .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.010 | Pseudomonas aeruginosa |
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
